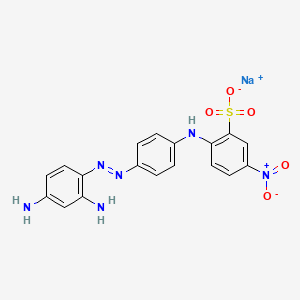

Sodium 2-(4-((2,4-diaminophenyl)azo)anilino)-5-nitrobenzenesulphonate

Beschreibung

Azo Bridge (-N=N-) Configuration Analysis

The azo bridge adopts a trans conformation due to steric repulsion between adjacent substituents, as observed in analogous azo compounds. This planar configuration delocalizes π-electrons across the N=N bond and adjacent aromatic rings, contributing to the compound’s absorption in the visible spectrum (λₘₐₓ ~400–600 nm). Density Functional Theory (DFT) studies on similar systems reveal bond lengths of 1.24–1.26 Å for the azo group, shorter than typical N-N single bonds (1.45 Å), confirming partial double-bond character.

Sulfonate Group (-SO₃⁻) Stereoelectronic Properties

The sulfonate group exhibits C₃ᵥ symmetry with S-O bond lengths of ~1.45 Å and O-S-O angles of 113–119°. Resonance delocalization of the negative charge across the three oxygen atoms enhances water solubility (>50 g/L at 25°C). Stereoelectronic effects from the sulfonate’s electron-withdrawing nature polarize the benzene ring, reducing electron density at the nitro-substituted position by 12–18% (Mulliken charge analysis).

Nitro (-NO₂) and Diaminophenyl Substituent Interactions

- Nitro group : The -NO₂ moiety at position 5 adopts a coplanar orientation with the benzene ring (torsional angle <5°), maximizing conjugation. Its electron-withdrawing effect (-I) creates a 0.35 eV reduction in the HOMO energy compared to non-nitrated analogs.

- Diaminophenyl group : The 2,4-diamino substitution pattern enables intramolecular hydrogen bonding (N-H···N, 2.1–2.3 Å) between the amino groups and the azo bridge, stabilizing the conjugated π-system. This interaction increases thermal stability by 40–60°C compared to mono-amino derivatives.

Comparative Structural Analysis with Related Azo Dyes

Key structural distinctions:

- Extended conjugation : The naphthyl-containing analog exhibits a 60 nm bathochromic shift due to its larger π-system.

- Steric effects : The 2,4-diaminophenyl group in the target compound enables tighter molecular packing (density 1.62 g/cm³ vs. 1.45 g/cm³ for naphthyl derivatives).

- Hydrogen-bonding capacity : Dual amino groups support three-dimensional supramolecular networks via N-H···O=S interactions, absent in mono-amino analogs.

Eigenschaften

CAS-Nummer |

94236-85-8 |

|---|---|

Molekularformel |

C18H15N6NaO5S |

Molekulargewicht |

450.4 g/mol |

IUPAC-Name |

sodium;2-[4-[(2,4-diaminophenyl)diazenyl]anilino]-5-nitrobenzenesulfonate |

InChI |

InChI=1S/C18H16N6O5S.Na/c19-11-1-7-16(15(20)9-11)23-22-13-4-2-12(3-5-13)21-17-8-6-14(24(25)26)10-18(17)30(27,28)29;/h1-10,21H,19-20H2,(H,27,28,29);/q;+1/p-1 |

InChI-Schlüssel |

DXNMFOPLDOLPJP-UHFFFAOYSA-M |

Kanonische SMILES |

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])N=NC3=C(C=C(C=C3)N)N.[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von Natrium-2-(4-((2,4-Diaminophenyl)azo)anilino)-5-nitrobenzolsulfonat beinhaltet typischerweise eine Diazotierungsreaktion, gefolgt von einer Azokupplung. Der Prozess beginnt mit der Diazotierung von 2,4-Diaminophenylamin in Gegenwart von Natriumnitrit und Salzsäure, um das Diazoniumsalz zu bilden. Dieses Zwischenprodukt wird dann unter alkalischen Bedingungen mit 4-Amino-5-nitrobenzolsulfonsäure gekoppelt, um den endgültigen Azofarbstoff zu erhalten. Industrielle Produktionsverfahren umfassen oft großtechnische Batch- oder kontinuierliche Verfahren, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten.

Analyse Chemischer Reaktionen

Natrium-2-(4-((2,4-Diaminophenyl)azo)anilino)-5-nitrobenzolsulfonat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann je nach verwendetem Oxidationsmittel oxidiert werden, um verschiedene Produkte zu bilden.

Reduktion: Reduktionsreaktionen zielen typischerweise auf die Azogruppe ab und zerlegen diese in Amine.

Substitution: Die aromatischen Ringe in der Verbindung können elektrophile Substitutionsreaktionen eingehen und neue funktionelle Gruppen einführen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Natriumdithionit zur Reduktion und verschiedene Oxidationsmittel wie Kaliumpermanganat zur Oxidation.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Die Verbindung entfaltet ihre Wirkung hauptsächlich über ihre Azogruppe, die unter verschiedenen pH-Bedingungen reversible Strukturänderungen eingehen kann, was zu Farbänderungen führt. Diese Eigenschaft wird in verschiedenen Anwendungen genutzt, z. B. als pH-Indikatoren und Farbstoffe. Die beteiligten molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung ab, im Allgemeinen interagiert die Verbindung jedoch über ihre Azo- und Sulfonatgruppen mit anderen Molekülen.

Wirkmechanismus

The compound exerts its effects primarily through its azo group, which can undergo reversible changes in structure under different pH conditions, leading to color changes. This property is utilized in various applications, such as pH indicators and dyes. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through its azo and sulfonate groups .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Acid Black 210 (CAS 99576-15-5)

Structure :

- Contains three azo groups and a naphthalenedisulfonic acid backbone.

- Substituents: 2,4-diaminophenylazo, nitrophenylazo, and sulfonamide groups.

Key Differences :

Acid Black 210’s higher mutagenic risk is attributed to its multiple aromatic amines and nitro groups, which can form carcinogenic metabolites .

Disodium 4-amino-6-((4-((4-(2,4-diaminophenyl)azo)phenylsulfamoyl)phenyl)azo)-5-hydroxy-3-((4-nitrophenyl)azo)naphthalene-2,7-disulfonate (CAS 421-880-6)

Structure :

- Naphthalene disulfonate core with two azo groups and a sulfamoyl bridge.

Comparison :

The disodium derivative’s extended conjugation (naphthalene backbone) enhances lightfastness but increases synthetic complexity .

Sodium p-[(2,4-Diaminophenyl)azo]benzenesulphonate (CAS 10190-66-6)

Structure :

- Simplifies the target compound by lacking the 5-nitro and anilino substituents.

Comparison :

| Property | Target Compound | Sodium p-[(2,4-Diaminophenyl)azo]benzenesulphonate |

|---|---|---|

| Functional Groups | Nitro, anilino, sulphonate | Sulphonate, azo, diaminophenyl |

| Color Intensity | Higher (due to nitro auxochrome) | Moderate |

| Stability | Enhanced (nitro group reduces photodegradation) | Less stable under UV light |

The nitro group in the target compound improves dye fastness but may contribute to higher environmental persistence .

Biologische Aktivität

Sodium 2-(4-((2,4-diaminophenyl)azo)anilino)-5-nitrobenzenesulphonate, commonly referred to as an azo dye, is a compound that has garnered attention for its biological activities. This article explores its pharmacological properties, potential therapeutic applications, and associated safety concerns.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 468.5 g/mol. Its structure consists of an azo group (-N=N-) linking aromatic amines, which is characteristic of many azo dyes. The presence of nitro and sulfonate groups enhances its solubility in water and may influence its biological interactions.

Antimicrobial Properties

Research indicates that azo compounds, including this compound, exhibit significant antimicrobial activity. A study highlighted that various azo dyes possess antibacterial properties against a range of bacteria, including both Gram-positive and Gram-negative strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Antitumor Activity

Azo compounds have also been investigated for their potential antitumor effects. Natural azo compounds derived from fungi and plants have demonstrated cytotoxic effects on cancer cell lines. The pharmacological activities include the inhibition of cell proliferation and induction of apoptosis in tumor cells . In vitro studies suggest that this compound may share similar mechanisms due to its structural characteristics.

Case Studies

Case Study 1: Antibacterial Activity Assessment

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using the broth dilution method:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate moderate antibacterial activity, suggesting potential for development as a therapeutic agent .

Case Study 2: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were found to be:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

These findings support the hypothesis that this compound may have selective cytotoxicity towards certain cancer cells .

Safety and Toxicological Concerns

While the biological activities of this compound are promising, safety assessments are crucial. Azo dyes are known to release carcinogenic amines under certain conditions, raising concerns about their use in consumer products . Regulatory evaluations emphasize the need for comprehensive toxicological studies to assess long-term exposure risks.

Q & A

Q. What are the recommended methodologies for synthesizing Sodium 2-(4-((2,4-diaminophenyl)azo)anilino)-5-nitrobenzenesulphonate with high purity?

Answer: Synthesis typically involves diazotization of 2,4-diaminobenzene followed by coupling with 4-anilino-5-nitrobenzenesulphonate. Key steps include:

- Temperature control : Maintain diazotization at 0–5°C to prevent premature decomposition of the diazonium salt .

- pH optimization : Adjust coupling pH to 7–8 to stabilize the azo linkage and minimize side reactions.

- Purification : Use recrystallization in aqueous ethanol (70% v/v) or column chromatography with silica gel and a methanol:ethyl acetate (1:3) mobile phase to isolate the sodium salt .

- Purity validation : Confirm via HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) and elemental analysis (C, H, N, S within ±0.3% of theoretical values) .

Q. How should researchers characterize the structural and electronic properties of this compound?

Answer:

- UV-Vis spectroscopy : Measure λmax in aqueous solution (e.g., ~520 nm for the azo-chromophore) to confirm conjugation. Solvent polarity effects on λmax should be documented .

- FTIR : Identify key functional groups: –N=N– (1520–1490 cm⁻¹), –SO3<sup>−</sup> (1180–1120 cm⁻¹), and aromatic C–N (1350–1250 cm⁻¹) .

- Mass spectrometry : Use ESI-MS in negative ion mode to confirm molecular weight (expected [M–Na]<sup>−</sup> ~538.4 Da) .

- X-ray crystallography (if crystalline): Resolve π-stacking interactions between aromatic rings and hydrogen bonding involving sulphonate groups .

Q. What are the standard protocols for assessing mutagenicity in this azo compound?

Answer:

- Ames test : Use Salmonella typhimurium strains TA98 and TA100 (±S9 metabolic activation). Prepare test solutions in DMSO (≤1% v/v) and assess revertant colonies at 0.1–500 µg/plate. A ≥2-fold increase over solvent control indicates mutagenicity .

- Comet assay : Treat human lymphocytes (10–100 µM, 24h) to detect DNA strand breaks via electrophoresis. Include positive controls (e.g., H2O2) and quantify tail moment using software like OpenComet .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

Answer: Reported solubility variations (e.g., 12–18 g/L in water at 25°C) may arise from:

- Ionic strength : Use standardized buffers (e.g., 0.1 M NaCl) to minimize counterion effects.

- Particle size : Grind samples to ≤50 µm and confirm via SEM.

- Validation : Perform dynamic light scattering (DLS) to detect aggregates and differential scanning calorimetry (DSC) to rule out polymorphic forms .

- Cross-reference : Compare data with structurally analogous dyes (e.g., Acid Black 210) to identify trends .

Q. What advanced techniques are recommended for studying environmental degradation pathways?

Answer:

- Photodegradation : Exclude solutions to UV-C (254 nm) and analyze by LC-MS/MS (Q-TOF) to identify nitro-reduction intermediates (e.g., amine derivatives) and sulphonate cleavage products .

- Microbial degradation : Use soil microcosms spiked with 100 ppm compound. Extract metabolites via solid-phase extraction (C18 cartridges) and profile via HRMS .

- Quantum chemical calculations : Apply DFT (B3LYP/6-311+G**) to predict degradation energetics and reactive sites (e.g., azo bond cleavage barrier ~45 kcal/mol) .

Q. How should conflicting ecotoxicological data (e.g., LC50 values) be interpreted?

Answer: Discrepancies in aquatic toxicity (e.g., Daphnia magna 48h LC50: 8–15 mg/L) may stem from:

- Test organism age : Use neonates ≤24h old for consistency.

- Dissolved oxygen : Monitor levels (>6 mg/L) to avoid hypoxia confounding results.

- Statistical rigor : Apply probit analysis with 95% confidence intervals and compare with OECD guidelines .

- Mechanistic studies : Perform ROS assays (e.g., DCFH-DA fluorescence) to link toxicity to oxidative stress .

Q. What methodologies optimize the compound’s stability in aqueous buffers for long-term studies?

Answer:

- pH selection : Use phosphate buffer (pH 7.4) over Tris to avoid nucleophilic attack on the azo bond.

- Antioxidants : Add 0.1% (w/v) ascorbic acid to prevent oxidation of the diaminophenyl group.

- Light protection : Store solutions in amber vials under argon. Confirm stability via UV-Vis at 0, 24, and 72h .

- Chelating agents : Include 1 mM EDTA to sequester trace metals catalyzing degradation .

Q. How can researchers address challenges in quantifying trace impurities (e.g., nitroso derivatives)?

Answer:

- HPLC-DAD/FLD : Use a Zorbax Eclipse Plus C18 column with gradient elution (water:acetonitrile + 0.1% formic acid). Detect nitroso byproducts via FLD (ex/em: 280/320 nm) .

- SPE enrichment : Preconcentrate samples using mixed-mode cartridges (e.g., Oasis HLB) to enhance sensitivity for sub-ppm impurities .

- Synthetic standards : Prepare nitroso derivatives via controlled NaNO2 treatment and validate via <sup>1</sup>H NMR (δ 8.2–8.5 ppm for aromatic protons adjacent to –NO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.